2-amino-3-(4-bromobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O2/c23-14-10-8-13(9-11-14)21(28)20-19(25)18(17-7-3-4-12-27(17)20)22(29)26-16-6-2-1-5-15(16)24/h1-12H,25H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVUJDSMGCHSOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-3-(4-bromobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing from various research studies and data sources.
Synthesis
The synthesis of 2-amino-3-(4-bromobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide typically involves multi-step reactions, including condensation and cyclization processes. A common synthetic route includes the reaction of appropriate anilines with bromobenzoyl derivatives, followed by cyclization to form the indolizine core. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Anticancer Activity
Research has indicated that compounds within the indolizine class exhibit significant anticancer properties. For instance, the National Cancer Institute (NCI) has evaluated similar compounds against a variety of human tumor cell lines. The compound under discussion has shown promising results with a mean growth inhibition (GI50) value of approximately 15.72 μM , indicating effective cytotoxicity against cancer cells .
Table 1: Anticancer Activity Data
| Compound Name | GI50 (μM) | TGI (μM) | Cell Lines Tested |
|---|---|---|---|
| 2-amino-3-(4-bromobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide | 15.72 | 50.68 | Various human tumor cell lines |
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. It is hypothesized that it interacts with critical signaling pathways that regulate cell growth and survival, particularly those involving the p53 tumor suppressor protein, which plays a crucial role in cellular response to stress and DNA damage .
Other Biological Activities
In addition to its anticancer properties, indolizine derivatives have been reported to exhibit a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Potential to modulate inflammatory pathways.
- Antioxidant : Capable of scavenging free radicals and reducing oxidative stress .
Case Studies
A notable study highlighted the efficacy of related indolizine derivatives in treating specific types of cancers. For example, a derivative demonstrated a significant reduction in tumor volume in vivo when administered in animal models, supporting its potential as a therapeutic agent .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key activities include:
Anticancer Activity
Research indicates that this compound has significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. Mechanisms of action involve:
- Induction of apoptosis (programmed cell death)
- Cell cycle arrest in cancer cells
Anti-inflammatory Properties
The compound may modulate inflammatory pathways, which includes:
- Reducing cytokine production
- Inhibiting inflammatory mediator release
Antimicrobial Effects
Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria, indicating potential as a new antimicrobial agent.
Neuroprotective Effects
Some studies indicate that the compound may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.
Summary of Biological Activities
| Activity | Observations |
|---|---|
| Antitumor | Induces apoptosis in cancer cells |
| Anti-inflammatory | Reduces cytokine levels |
| Antimicrobial | Effective against various bacteria |
| Neuroprotective | Protects against oxidative stress |
Case Study 1: Anticancer Efficacy
A study on breast cancer cell lines revealed that treatment with 2-amino-3-(4-bromobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide resulted in a dose-dependent decrease in cell viability. The calculated IC50 values demonstrated potent activity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound significantly reduced paw edema and inflammatory markers in serum. This suggests effective anti-inflammatory properties and potential for therapeutic use in inflammatory diseases.
Synthesis and Formulation
The synthesis of this compound typically involves multi-step organic reactions. The detailed synthetic pathway is critical for producing the compound with high purity and yield for research applications.
Preparation Methods
Indolizine Core Formation via 1,3-Dipolar Cycloaddition
The indolizine scaffold is typically synthesized through 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient dipolarophiles. As demonstrated in, phenacyl bromides react with pyridine derivatives to form N-acyl pyridinium salts , which undergo intramolecular cycloaddition with ethyl propiolate in the presence of triethylamine. For this compound, 4-bromophenacyl bromide (1 mmol) and pyridine (1 mmol) in toluene form a pyridinium intermediate, which reacts with ethyl propiolate (1.2 mmol) to yield a 3-substituted indolizine precursor. The reaction proceeds via:
$$
\text{Pyridine} + \text{4-Bromophenacyl bromide} \xrightarrow{\text{Et}_3\text{N, toluene}} \text{N-Acyl pyridinium salt} \xrightarrow{\text{Ethyl propiolate}} \text{Indolizine intermediate}
$$
Key parameters include refluxing at 110°C for 6–8 hours and purification via silica gel chromatography (hexane:ethyl acetate, 8:2). The intermediate is characterized by $$^1$$H NMR (aromatic protons at δ 7.1–8.6 ppm) and IR (C=O stretch at 1,694 cm$$^{-1}$$).
Introduction of the 4-Bromobenzoyl Group at Position 3
The 3-position acylation is achieved using 4-bromobenzoyl chloride under Friedel-Crafts conditions. The indolizine intermediate (1 mmol) is treated with 4-bromobenzoyl chloride (1.2 mmol) in anhydrous dichloromethane (DCM) with aluminum chloride (AlCl$$_3$$, 1.5 mmol) as a catalyst. The reaction mixture is stirred at 0°C for 2 hours, followed by room temperature for 12 hours, yielding 3-(4-bromobenzoyl)indolizine-1-carboxylate .
Characterization Data :
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.64 (d, J = 8.4 Hz, 2H, Ar-H), 7.38–7.12 (m, 4H, indolizine-H).
- MS (ESI+) : m/z 452.3 [M+H]$$^+$$.
Carboxamide Formation at Position 1
The ester group at position 1 is converted to a carboxamide via aminolysis. The carboxylate intermediate (1 mmol) is refluxed with 2-fluoroaniline (1.5 mmol) in ethanol containing catalytic acetic acid for 24 hours. The product, 3-(4-bromobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide , is isolated by precipitation in ice-water and recrystallized from ethanol-chloroform (1:1).
Optimization Notes :
- Prolonged reaction times (>24 h) improve yields (70–75%).
- HPLC Purity : >98% (C18 column, acetonitrile:water = 70:30).
The introduction of the amino group at position 2 is accomplished via nitro reduction . The intermediate is nitrated using fuming nitric acid (HNO$$3$$) and sulfuric acid (H$$2$$SO$$4$$) at 0°C, followed by catalytic hydrogenation (H$$2$$, Pd/C, 10 atm) to reduce the nitro group to an amine.
Critical Steps :
- Nitration : 0°C to prevent over-nitration.
- Reduction : Palladium on carbon (5% w/w) in ethanol at 50°C for 6 hours.
Analytical Validation :
Physicochemical and Spectroscopic Characterization
The final compound is validated through:
Table 1: Spectroscopic Data
Stability and Hydrolysis Studies
The compound exhibits stability under acidic conditions (pH 1.2) but undergoes partial hydrolysis at neutral pH (6.8–7.4). Degradation products include 4-bromobenzoic acid and 2-fluoroaniline , identified via LC-MS.
Q & A
Q. What are the recommended synthetic routes for 2-amino-3-(4-bromobenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions. A plausible route includes:
Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert conditions (e.g., N₂ atmosphere) .
Carboxamide Installation : Introduce the N-(2-fluorophenyl)carboxamide via nucleophilic substitution using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) .
Bromobenzoyl Functionalization : Electrophilic aromatic substitution (EAS) with 4-bromobenzoyl chloride under basic conditions (e.g., pyridine) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product .
Key Considerations : Optimize reaction temperatures and stoichiometry to avoid side products (e.g., over-bromination). Validate intermediates via TLC and mass spectrometry.
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), fluorophenyl protons (δ 7.0–7.5 ppm), and carboxamide NH (δ ~9.5 ppm). The 4-bromobenzoyl group shows deshielded carbonyl carbon (~190 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 466–470) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending (~1600 cm⁻¹) .
Data Validation : Cross-reference spectral data with structurally similar indolizines (e.g., 4-chloro/fluoro analogs) .
Q. What biological activities should be prioritized in initial screenings?
Methodological Answer:
- Antimicrobial Activity : Use microdilution assays (e.g., MIC against S. aureus or E. coli) .
- Anticancer Potential : Screen via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Antioxidant Properties : Measure ROS scavenging using DPPH or ABTS assays .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant activity) and replicate assays in triplicate.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Structural Modifications :
- Vary substituents on the benzoyl (e.g., 4-Cl, 4-NO₂) and fluorophenyl groups (e.g., 3-F, 4-CF₃) .
- Replace indolizine with indole or pyrrolo[1,2-a]pyrazine cores to assess heterocycle impact .
- Assay Design : Test derivatives in parallel against target proteins (e.g., kinases, DNA topoisomerases) using enzymatic inhibition assays .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to receptors like EGFR or PARP .
Example SAR Insight : Bromine’s electron-withdrawing effect may enhance electrophilic interactions, while fluorine’s hydrophobicity improves membrane permeability .
Q. What strategies can optimize bioavailability and pharmacokinetic properties?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (DMSO/PEG) or cyclodextrin inclusion complexes .
- Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify vulnerable sites (e.g., ester hydrolysis) .
- Prodrug Design : Mask the carboxamide as a methyl ester or amino acid conjugate to improve absorption .
Validation : Compare oral vs. intravenous administration in rodent models, monitoring plasma half-life via HPLC-MS .
Q. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Assay Replication : Repeat experiments under standardized conditions (e.g., cell passage number, serum-free media) .
- Orthogonal Validation : Confirm antibacterial activity with time-kill assays if MIC data is inconsistent .
- Purity Verification : Reanalyze compound integrity via HPLC (>98% purity) to rule out degradation artifacts .
- Target Engagement : Use surface plasmon resonance (SPR) to directly measure binding to proposed targets (e.g., DNA gyrase) .
Q. What computational tools are recommended for mechanistic studies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to assess binding stability .
- ADMET Prediction : Use SwissADME or admetSAR to forecast toxicity and permeability .
Example Insight : MD simulations may reveal fluorophenyl interactions with hydrophobic pockets in kinase targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
